molecular formula C6H9BrO4 B2356407 2-bromo-5-methoxy-5-oxopentanoic acid CAS No. 95352-12-8

2-bromo-5-methoxy-5-oxopentanoic acid

Cat. No.: B2356407
CAS No.: 95352-12-8
M. Wt: 225.038
InChI Key: UIJWJOZYGCIHTA-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-5-oxopentanoic acid is an organic compound that belongs to the class of brominated esters It is characterized by the presence of a bromine atom attached to the glutaric acid backbone, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-methoxy-5-oxopentanoic acid typically involves the bromination of glutaric acid derivatives. One common method is the bromination of glutaric acid using bromine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are typically used.

    Catalysts: Catalysts such as sulfuric acid or phosphoric acid can be employed to facilitate the esterification process.

    Solvents: Solvents like dichloromethane or chloroform are often used to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products:

    Substitution: Products include azido-glutaric acid methyl ester or thiocyanato-glutaric acid methyl ester.

    Reduction: The major product is 4-bromoglutaric acid 1-methyl alcohol.

    Oxidation: The major product is 4-bromoglutaric acid.

Scientific Research Applications

2-bromo-5-methoxy-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of brominated analogs of therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-5-oxopentanoic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations are facilitated by the molecular structure, which provides sites for chemical modifications.

Comparison with Similar Compounds

    4-Chloroglutaric acid 1-methyl ester: Similar structure but with a chlorine atom instead of bromine.

    4-Iodoglutaric acid 1-methyl ester: Contains an iodine atom, leading to different reactivity and applications.

    Glutaric acid 1-methyl ester: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness: 2-bromo-5-methoxy-5-oxopentanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJWJOZYGCIHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95352-12-8
Record name 2-bromo-5-methoxy-5-oxopentanoic acid
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